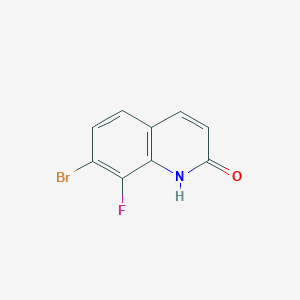
7-Bromo-8-fluoroquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-8-fluoroquinolin-2-ol is a chemical compound belonging to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 7th and 8th positions, respectively, on the quinoline ring, and a hydroxyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoroquinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with a quinoline derivative, which is then subjected to halogenation reactions.
Fluorination: The fluorine atom is introduced at the 8th position using a fluorinating agent like Selectfluor or diethylaminosulfur trifluoride.
Hydroxylation: The hydroxyl group at the 2nd position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Bromo-8-fluoroquinolin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
7-Bromo-8-fluoroquinolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for research purposes.
作用机制
The mechanism of action of 7-Bromo-8-fluoroquinolin-2-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular targets. For example, it can inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The molecular targets and pathways involved vary based on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
8-Bromo-7-fluoroquinolin-2-ol: Similar structure but with the positions of bromine and fluorine atoms reversed.
7-Chloro-8-fluoroquinolin-2-ol: Chlorine atom instead of bromine at the 7th position.
7-Bromo-8-chloroquinolin-2-ol: Chlorine atom instead of fluorine at the 8th position.
Uniqueness
7-Bromo-8-fluoroquinolin-2-ol is unique due to the specific positioning of bromine and fluorine atoms, which can influence its reactivity and biological activity. The presence of both halogens and a hydroxyl group on the quinoline ring provides a versatile platform for further functionalization and derivatization, making it valuable for various research applications.
属性
IUPAC Name |
7-bromo-8-fluoro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUKXDOJLXYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














